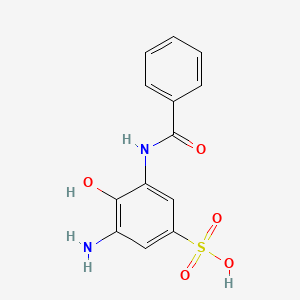
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzamido group, a hydroxy group, and a sulfonic acid group. This compound is known for its diverse chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The amino group is then reacted with benzoyl chloride to form the benzamido group.
Sulfonation: Finally, the compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, the sulfonic acid group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The benzamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxybenzenesulphonic acid: Lacks the benzamido group, making it less versatile in certain applications.
5-Benzamido-4-hydroxybenzenesulphonic acid: Lacks the amino group, affecting its reactivity and binding properties.
3-Amino-5-benzamido-4-methoxybenzenesulphonic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is unique due to the presence of all four functional groups (amino, benzamido, hydroxy, and sulfonic acid) in a single molecule. This combination of functional groups provides a wide range of reactivity and binding capabilities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
85237-59-8 |
|---|---|
Formule moléculaire |
C13H12N2O5S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
3-amino-5-benzamido-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-9(21(18,19)20)7-11(12(10)16)15-13(17)8-4-2-1-3-5-8/h1-7,16H,14H2,(H,15,17)(H,18,19,20) |
Clé InChI |
CUQJYQHDIVIFIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


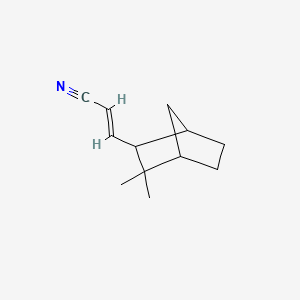
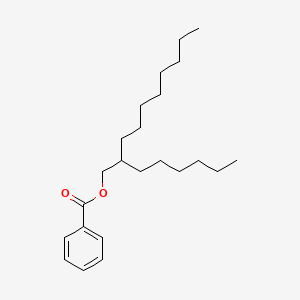
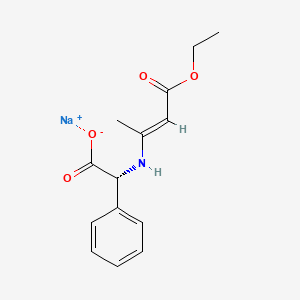

![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
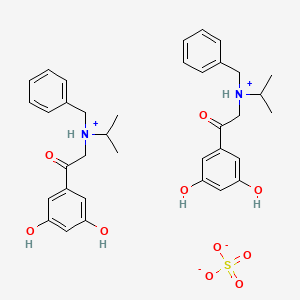



![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)




